Tert-butyl isobutylcarbamate
CAS No.: 365441-87-8
Cat. No.: VC6800053
Molecular Formula: C9H19NO2
Molecular Weight: 173.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365441-87-8 |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.256 |
| IUPAC Name | tert-butyl N-(2-methylpropyl)carbamate |
| Standard InChI | InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |
| Standard InChI Key | TXDOUCCKKNGHST-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Tert-butyl isobutylcarbamate (chemical formula: C<sub>9</sub>H<sub>19</sub>NO<sub>2</sub>) consists of a tert-butyl group [(CH<sub>3</sub>)<sub>3</sub>C–] bonded to a carbamate (–OCONH–) functional group, which is further connected to an isobutyl chain (–CH<sub>2</sub>CH(CH<sub>3</sub>)<sub>2</sub>). This configuration imparts steric hindrance and stability, making it resistant to hydrolysis under mild conditions .
Table 1: Key Physicochemical Properties
The compound’s solubility profile and thermal stability make it suitable for reactions in polar aprotic solvents, though its low water solubility necessitates organic media for most applications .
Synthesis Methods
The synthesis of tert-butyl isobutylcarbamate typically involves the reaction of isobutylamine with tert-butyl chloroformate, a method analogous to the preparation of related carbamates .
Reaction Mechanism and Conditions
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Starting Materials: Isobutylamine and tert-butyl chloroformate are combined in a stoichiometric ratio.
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Base Catalysis: A base such as triethylamine is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation .
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Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity .
Table 2: Representative Synthesis Protocol
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–5°C (initial), then RT |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
This method, adapted from tert-butyl ester syntheses , ensures minimal side reactions such as over-alkylation.
Applications in Scientific Research
Tert-butyl isobutylcarbamate serves multiple roles in chemical and pharmaceutical research:
Protecting Group in Peptide Synthesis
The tert-butyl carbamate (Boc) group is widely used to protect amine functionalities during solid-phase peptide synthesis. Its stability under basic conditions and ease of removal via acidic treatment (e.g., trifluoroacetic acid) make it ideal for multi-step syntheses .
Intermediate in Organic Synthesis
The compound acts as a precursor in the synthesis of ureas, isocyanates, and heterocycles. For example, it can undergo hydrolysis to yield isobutylamine or react with Grignard reagents to form substituted amines .
| Compound | Dose (mg/kg/day) | Mutant Frequency (×10<sup>−6</sup>) |
|---|---|---|
| TBHP | 75 | 41.0 ± 11.6 |
| TBHP | 300 | 46.3 ± 7.0 |
| Negative Control | – | 44.2 ± 9.0 |
Recent Research Developments
Recent patents highlight advancements in carbamate synthesis. For instance, a 2012 Chinese patent (CN103787971A) describes a novel method for preparing tert-butyl esters via spirocyclic intermediates . Although focused on azaspiro compounds, this work underscores the broader applicability of tert-butyl carbamates in complex molecule synthesis .
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